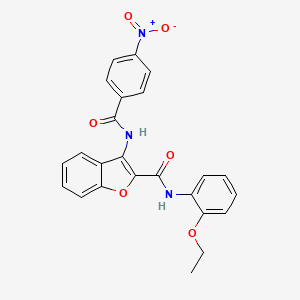

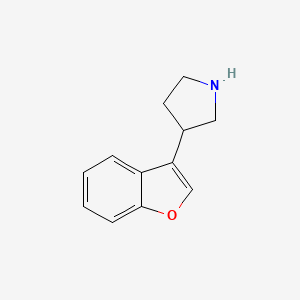

![molecular formula C24H16N2 B2675720 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 1316311-27-9](/img/structure/B2675720.png)

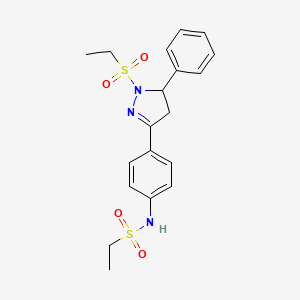

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is a chemical compound with the molecular formula C24H16N2 . It is used in the synthesis of non-conjugated polymers that emit blue light .

Synthesis Analysis

The synthesis of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole involves several steps. In one method, three types of non-conjugated homopolymers with blue light emission containing 5,11-dihydroindolo[3,2-b]carbazole derivatives in the main chain were prepared via an N–C coupling reaction . Another method involves the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles .Molecular Structure Analysis

The molecular structure of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole was examined by FTIR, proton and carbon nuclear magnetic resonance spectroscopy methods . The electron distribution and the molecular orbital (HOMO–LUMO) change of 5,11-dihydroindolo[3,2-b]carbazole derivatives with the introduction of electron-withdrawing and electron-donating units was revealed .Chemical Reactions Analysis

The chemical reactions involving 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole are complex and involve several steps. For instance, the synthesis of non-conjugated homopolymers involves an N–C coupling reaction . The emission spectra showed a blue shift after the introduction of nonconjugated diphenyl sulfone as the electron-deficient unit .Physical And Chemical Properties Analysis

The non-conjugated polymers exhibited excellent thermal stability and solubility . Their number average molecular weights range from 6300 to 8400 g·mol −1 and polydispersity indices are in the range 1.80–2.05 . They also have high thermal stability with decomposition temperatures of 328 °C (P1), 350 °C (P2) and 378 °C (P3) and good electrochemical properties (high HOMO energy levels, air redox stability) .Applications De Recherche Scientifique

Blue Light Emitting Materials

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole derivatives have been used in the synthesis of non-conjugated polymers that emit blue light . These polymers were prepared via an N–C coupling reaction and showed a blue shift in their emission spectra compared to the conjugated small molecule 5,11-dihydroindolo[3,2-b]carbazole derivatives . This makes them promising for use in highly efficient and stable blue OLEDs .

Avoidance of Aggregation-Caused Quenching

The rigid and twisted configuration of the polymers containing 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole derivatives can effectively avoid the aggregation-caused quenching (ACQ) phenomenon in the solid state . This property is beneficial in the field of material science, particularly in the development of new materials for electronic devices .

3. Electron Distribution and Molecular Orbital Change The introduction of electron-withdrawing and electron-donating units to 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole derivatives can reveal the electron distribution and the molecular orbital (HOMO-LUMO) change . This knowledge is crucial in the design and synthesis of new materials with desired electronic properties .

Push-Pull Systems

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole derivatives have been used in the synthesis of new push-pull systems . The introduction of the 1,2,4,5-tetrazine moieties to these derivatives increases the hole and electron mobility by one and two orders of magnitude, respectively . This makes them promising for use in organic electronic devices .

Photoactive and Electroactive Components

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole compounds have been used as photoactive and electroactive components of organic electronic devices . Their unique properties make them suitable for a variety of applications in material science .

Nitration and Synthetic Applications

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole derivatives have been used in nitration reactions . The nitro-substituted derivatives obtained from these reactions have various synthetic applications .

Orientations Futures

The non-conjugated polymers synthesized from 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole have good application prospects . The resultant polymers with different side groups showed blue light emission spectra from 427 nm to 461 nm . This leads to a new avenue for highly efficient and stable blue OLEDs .

Propriétés

IUPAC Name |

5-phenyl-11H-indolo[3,2-b]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-22-19(15-24(20)26)17-10-4-6-12-21(17)25-22/h1-15,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGGOIGDVKWSLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2675641.png)

![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2675650.png)

![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)

![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)